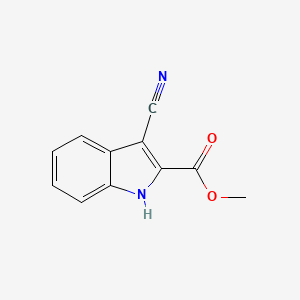

Methyl 3-cyano-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

methyl 3-cyano-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)10-8(6-12)7-4-2-3-5-9(7)13-10/h2-5,13H,1H3 |

InChI Key |

HRGIGMGNLJTQEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Methyl 3-cyano-1H-indole-2-carboxylate exhibits a broad spectrum of biological activities, making it an attractive candidate for drug development.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In studies, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antiviral Activity

Indole derivatives, including this compound, have been investigated for their antiviral properties. They have shown promising results against viruses such as Hepatitis C virus (HCV), exhibiting low cytotoxicity while effectively inhibiting viral replication.

Anticancer Properties

The compound has also been studied for its anticancer potential. It can induce apoptosis in cancer cells through mechanisms that involve modulation of signaling pathways related to cell proliferation and survival. Notably, it has shown efficacy against specific cancer cell lines, indicating its therapeutic potential in oncology.

Study on Antimicrobial Efficacy

A recent study tested this compound against various bacterial strains. Results indicated that it had an MIC value comparable to established antibiotics, demonstrating its potential as an antimicrobial agent .

Investigation into Antiviral Properties

Another study assessed the antiviral efficacy of several indole derivatives against HCV. This compound was found to inhibit viral replication effectively while exhibiting minimal cytotoxic effects on host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of indole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Methyl 3-cyano-1H-indole-2-carboxylate with structurally related compounds:

Spectroscopic and Reactivity Differences

- Cyano vs. Hydroxy/Methoxy Groups: The -CN group in this compound (C≡N stretch ~2200 cm⁻¹ in IR) contrasts with the broad -OH peak (~3200–3600 cm⁻¹) in Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate . The cyano group’s strong electron-withdrawing nature deactivates the indole ring, directing electrophilic attacks to specific positions.

- Aromatic vs. Saturated Systems: The fully aromatic indole ring in this compound exhibits distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.37–8.79 ppm ) compared to the tetrahydro derivative, where saturated protons appear at δ 1.5–2.5 ppm .

Q & A

Q. What are the standard synthetic routes for Methyl 3-cyano-1H-indole-2-carboxylate, and what reaction conditions are typically employed?

- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with cyano-group donors (e.g., cyanating agents like NH₄SCN or KCN) in acetic acid. For example:

- Procedure : React 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with a cyanating agent (1.0 equiv) in acetic acid under reflux (3–5 hours). Sodium acetate (2.0 equiv) is often used as a base to drive the reaction .

- Yield Optimization : Yields (~74%) are achieved under controlled reflux conditions. Purification involves recrystallization from DMF/acetic acid mixtures .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3-formyl-indole derivative | Acetic acid | Reflux | 74% |

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : In DMSO-d6, observe indole protons (δ 7.2–8.5 ppm) and the cyano carbon (δ ~115 ppm). The ester carbonyl appears at δ ~165 ppm .

- IR Spectroscopy : Confirm the nitrile stretch (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 201.16 for C₁₁H₈N₂O₂) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .

- Waste Disposal : Segregate chemical waste and use certified disposal services for nitrile-containing compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst (e.g., p-TsOH), and solvent (DMF vs. acetic acid) to identify optimal conditions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyano-group incorporation .

- In-Situ Monitoring : Use TLC or HPLC to track reaction progress and minimize byproducts .

Q. How to resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Purity Analysis : Perform HPLC (>95% purity threshold) and recrystallize using DMF/acetic acid .

- Polymorph Screening : Use X-ray crystallography (via SHELX software ) to identify crystal forms affecting melting points.

- Computational Validation : Compare experimental NMR data with DFT-predicted chemical shifts .

Q. What strategies are effective for evaluating bioactivity in indole derivatives?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli .

- Molecular Docking : Use the compound’s 3D structure (from crystallography or DFT ) to predict binding to biological targets (e.g., kinase enzymes).

Q. How can computational modeling predict reactivity or degradation pathways?

- Methodological Answer :

- DFT Calculations : Simulate reaction mechanisms (e.g., nitrile hydrolysis) using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- Molecular Dynamics (MD) : Study solvent interactions (e.g., acetic acid) to optimize solubility .

Data Contradiction Analysis

Q. Conflicting NMR data for the indole proton environment: How to troubleshoot?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.